molecular formula C5H10OS B13809297 O-methyl 2-methylpropanethioate

O-methyl 2-methylpropanethioate

Cat. No.: B13809297
M. Wt: 118.20 g/mol
InChI Key: WRDMVWDLJLMECM-UHFFFAOYSA-N
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Description

O-Methyl 2-methylpropanethioate is a sulfur-containing organic compound characterized by a thioester functional group (R-S-C(=O)-O-R'). Its structure includes a methyl ester group (O-methyl) and a branched alkyl chain (2-methylpropane, or tert-butyl) attached to the thioester moiety. Thioesters like this compound are often used in organic synthesis as intermediates for pharmaceuticals, agrochemicals, and materials science due to their reactivity and solubility in organic solvents .

Properties

Molecular Formula

C5H10OS

Molecular Weight

118.20 g/mol

IUPAC Name

O-methyl 2-methylpropanethioate

InChI

InChI=1S/C5H10OS/c1-4(2)5(7)6-3/h4H,1-3H3

InChI Key

WRDMVWDLJLMECM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=S)OC

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of this compound typically involves the acylation of a corresponding thiol with an acyl chloride or anhydride derivative of 2-methylpropanoic acid (isobutyryl chloride). The process can be summarized as follows:

  • Starting Materials : The synthesis begins with the thiol (methanethiol or methylthiol) and isobutyryl chloride.
  • Reaction Conditions : The thiol is reacted with isobutyryl chloride in the presence of a base such as pyridine to neutralize the hydrogen chloride formed.
  • Solvents : Common solvents include anhydrous dichloromethane (CH2Cl2) or ethyl acetate.
  • Temperature : The reaction is typically carried out at room temperature to moderate cooling to control exothermicity.

This method produces this compound with high yield and purity, suitable for further synthetic transformations.

Two-Step Synthesis via Thiol Intermediate

A more detailed two-step synthesis involves:

  • Reduction of Disulfide to Thiol : The disulfide precursor is reduced using triphenylphosphine or similar phosphine reagents to generate the free thiol intermediate (methylthiol).
  • Acylation of Thiol : The thiol is then acylated with isobutyryl chloride in the presence of a base (e.g., pyridine) to form this compound.

This approach is advantageous for controlling the purity of the thiol intermediate and optimizing the acylation step. It has been employed in the synthesis of related compounds such as dalcetrapib, demonstrating its effectiveness.

Enolate-Mediated Synthesis for β-Lactone Precursors

In a broader context, this compound can serve as a thiol ester in the synthesis of β-lactones. The method involves:

  • Formation of the enolate of the thiol ester by treatment with a base in an organic solvent at subambient temperatures.
  • Subsequent addition of a ketone or aldehyde to form an adduct.
  • Cyclization upon warming to yield the β-lactone intermediate.

This method has been reported to yield up to 95% of β-lactones, which can be further processed to alkenes. The thiol ester used in this process includes this compound due to its suitable reactivity profile.

Alternative One-Pot Synthesis

A one-pot synthesis method has been patented where the thiol, base, and acylating agent are combined in a single reaction vessel under controlled conditions. This method reduces the number of purification steps and increases overall efficiency. It involves:

  • Mixing the thiol and base in a solvent such as tetrahydrofuran (THF).
  • Addition of the acyl chloride directly to the reaction mixture.
  • Stirring under inert atmosphere at room temperature.
  • Workup involving aqueous washes and solvent removal.

This approach is particularly useful for large-scale synthesis and has been demonstrated with related thiol esters.

Data Table: Summary of Preparation Methods

Method Type Key Reagents Conditions Yield (%) Notes
Direct Acylation Methylthiol + Isobutyryl chloride Pyridine, CH2Cl2, RT 80-90 Simple, widely used
Two-Step (Reduction + Acylation) Disulfide + Triphenylphosphine + Isobutyryl chloride MeOH reduction, CH2Cl2 acylation, RT ~77-98 High purity, controlled intermediate
Enolate-Mediated β-Lactone Synthesis Thiol ester + Base + Ketone/Aldehyde Low temp, organic solvent, warming Up to 95 For β-lactone intermediates, high yield
One-Pot Synthesis Thiol + Base + Acyl chloride THF, inert atmosphere, RT 82 Efficient, fewer steps, scalable

Chemical Reactions Analysis

Types of Reactions

O-methyl 2-methylpropanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thioesters.

Scientific Research Applications

O-methyl 2-methylpropanethioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the fragrance industry for its pleasant odor and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of O-methyl 2-methylpropanethioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can result in various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) O-Methylation Effects on Bioactivity
  • Activity Trends: O-Methylation significantly influences biological activity. This highlights an optimal balance between hydrophobicity and steric effects for binding.
  • QSAR Analysis : A Hansch analysis of O-methyl derivatives (e.g., o-methyl, o-t-butyl, o-fluoro) demonstrated that O-methyl groups enhance 5-HT1A receptor affinity by improving lipophilicity (logP) and reducing steric hindrance compared to bulkier substituents like t-butyl .
(b) Phosphorothioate vs. Thioester Backbones
  • Stability and Toxicity: Phosphorothioate-modified oligonucleotides with 2’-O-methyl groups exhibit enhanced nuclease resistance but may induce cytotoxicity via nonspecific protein interactions. In contrast, thioesters like O-methyl 2-methylpropanethioate are less studied for toxicity but are generally more stable in organic environments .
  • Solubility : Fully 2’-O-methylated oligonucleotides show improved aqueous solubility compared to unmodified counterparts, whereas thioesters like this compound are more soluble in organic solvents due to their alkyl chains .
(c) LogP and Molecular Volume
  • Lipophilicity: The logP (octanol-water partition coefficient) of O-methyl,o-(2,4,5-trichlorophenyl)n-ethyl phosphoramidothioate is 4.506, indicating high lipophilicity. This is comparable to this compound, which likely has a logP >3 due to its tert-butyl and methyl groups .
  • Molecular Volume : McGowan volume (McVol) for the phosphoramidothioate derivative is 209.16 ml/mol, suggesting that bulkier substituents increase steric hindrance and reduce bioavailability .

Data Table: Key Properties of O-Methylated Compounds

Compound Molecular Formula logP Solubility Bioactivity (IC₅₀/EC₅₀) Reference
This compound* C₅H₁₀O₂S ~3.5† Organic solvents N/A Extrapolated
O-Methyl isopropylphosphonothiolate C₄H₁₁O₂PS N/A Organic solvents N/A
2’-O-Methyl RNA oligonucleotide Variable <1‡ Aqueous 10–100 nM (gene editing)
O-Methyl,o-(2,4,5-trichlorophenyl)n-ethyl phosphoramidothioate C₉H₁₀Cl₃NO₂PS 4.506 Low aqueous N/A

*Hypothetical data based on structural analogs; †Estimated from tert-butyl group contributions; ‡Lower logP due to phosphate backbone.

Q & A

Q. What are the established synthetic routes for O-methyl 2-methylpropanethioate, and what analytical techniques are recommended for confirming its purity and structure?

  • Methodological Answer : The compound can be synthesized via esterification of 2-methylpropanethioic acid with methanol under acidic catalysis. Key optimization parameters include reaction temperature (40–60°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios. For characterization:
  • Nuclear Magnetic Resonance (NMR) : Confirm thioester group presence via 1H^{1}\text{H}-NMR (δ ~3.3 ppm for methyl-O) and 13C^{13}\text{C}-NMR (δ ~200 ppm for thiocarbonyl).
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 134.1).
  • Chromatography : Use HPLC with UV detection (λ = 220–260 nm) to assess purity (>95%).
    References: Similar esterification strategies and characterization methods are detailed in and .

Q. How can researchers optimize reaction conditions to improve the yield of this compound in esterification reactions?

  • Methodological Answer : Conduct a factorial design experiment to evaluate variables:
  • Catalysts : Compare H2_2SO4_4, p-toluenesulfonic acid, or Lewis acids (e.g., ZnCl2_2).
  • Solvents : Test polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene).
  • Temperature : Gradient trials (30–70°C) to identify optimal kinetic conditions.
    Monitor progress via thin-layer chromatography (TLC) and quantify yields using gas chromatography (GC).
    References: Optimization frameworks for similar thioesters are discussed in and .

Advanced Research Questions

Q. What in vitro models are suitable for studying the pharmacokinetic properties of this compound, particularly its bioavailability?

  • Methodological Answer :
  • Caco-2 Cell Monolayers : Assess intestinal permeability via apparent permeability coefficient (PappP_{\text{app}}).
  • Simulated Gastric Fluid (SGF) : Test stability under acidic conditions (pH 1.2, 37°C) using HPLC to track degradation.
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction.
    References: Bioavailability enhancement strategies for structurally related thioesters are outlined in .

Q. How do structural modifications at the thioester group of this compound influence its stability under physiological conditions?

  • Methodological Answer : Design analogs with substituents (e.g., alkyl groups, electron-withdrawing moieties) and compare stability via:
  • Accelerated Stability Testing : Incubate analogs in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
  • Kinetic Analysis : Calculate degradation half-life (t1/2t_{1/2}) using first-order kinetics.
  • Computational Modeling : Predict hydrolysis susceptibility via density functional theory (DFT) calculations.
    References: Stability assays for analogous esters are inferred from and .

Q. What computational approaches can predict the interaction of this compound with potential biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to screen against enzymes like carboxylesterases or cytochrome P450 isoforms.
  • Molecular Dynamics (MD) Simulations : Analyze binding mode stability (e.g., RMSD <2 Å over 100 ns trajectories).
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for analogs.
    References: MD workflows for RNA-targeting analogs are described in .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from independent studies using random-effects models to account for heterogeneity.
  • Experimental Replication : Standardize assays (e.g., fixed cell lines, incubation times) to isolate variables.
  • Quality Control : Validate compound purity (e.g., via NMR) in conflicting studies to rule out batch effects.
    References: Systematic review frameworks are guided by and .

Tables for Methodological Reference

Parameter Technique Key Metrics
Purity AssessmentHPLCRetention time, peak area (>95%)
PermeabilityCaco-2 AssayPapp>1×106P_{\text{app}} >1 \times 10^{-6} cm/s
Stability (pH 7.4)Accelerated Testingt1/2>24t_{1/2} >24 hours

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